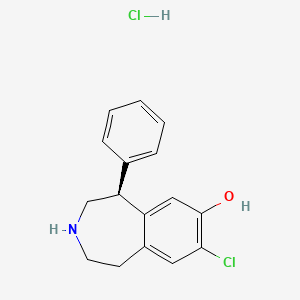

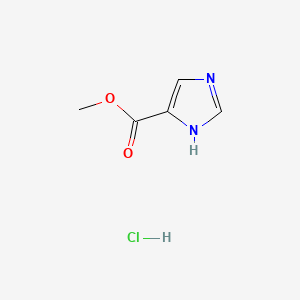

Methyl 1H-imidazole-5-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a chemical compound with the molecular formula C5H7ClN2O2 . It is also known as 1H-Imidazole-5-carboxylic acid, methyl ester, hydrochloride . The average mass of this compound is 162.574 Da and the monoisotopic mass is 162.019608 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 1H-imidazole-5-carboxylate hydrochloride” consists of a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . One of the nitrogen atoms bears a hydrogen atom .Physical And Chemical Properties Analysis

“Methyl 1H-imidazole-5-carboxylate hydrochloride” is a solid at 20 degrees Celsius . It has a melting point of 151.0 to 156.0 °C . It is soluble in methanol .Applications De Recherche Scientifique

Hydrolysis and Crystallization Studies : The hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to its acid form, which crystallizes as a dihydrate. This study provides insights into the molecular structure and interaction of imidazole derivatives, contributing to our understanding of their chemical properties (Wu, Liu, & Ng, 2005).

Biological and Pharmacological Applications

Biology-Oriented Drug Synthesis (BIODS) : A study on the synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives revealed their potent β-glucuronidase inhibitory activity. This research underscores the therapeutic potential of imidazole derivatives in drug discovery, highlighting their role in developing new treatments for diseases involving glucuronidase (Salar et al., 2017).

Corrosion Inhibition : Imidazole derivatives, including methyl 1H-imidazole-5-carboxylate hydrochloride, have been investigated for their efficiency in corrosion inhibition. Studies demonstrate their effectiveness in protecting metals like copper from corrosion in acidic environments, indicating their potential in industrial applications (Gašparac, Martin, & Stupnišek-lisac, 2000).

Material Science and Environmental Applications

Sequestration of Pb2+ Ions : A study on the use of a hydrophobic d-galactose-based ionic liquid, derived from imidazole, for the sequestration of Pb2+ ions from aqueous solutions demonstrated its high efficiency and potential for environmental cleanup efforts. This research illustrates the applicability of imidazole derivatives in environmental science, particularly in removing heavy metals from water (Jayachandra, Lakshmipathy, & Reddy, 2016).

Propriétés

IUPAC Name |

methyl 1H-imidazole-5-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.ClH/c1-9-5(8)4-2-6-3-7-4;/h2-3H,1H3,(H,6,7);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBHRZLXUXMYCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CN1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668446 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1H-imidazole-5-carboxylate hydrochloride | |

CAS RN |

127607-71-0 |

Source

|

| Record name | Methyl 1H-imidazole-5-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxabicyclo[4.2.0]oct-4-en-2-one,7-ethoxy-6-methoxy-4-methyl-,(1alpha,6alpha,7alpha)-(9CI)](/img/no-structure.png)

![1H-Cyclopropa[4,5]pyrido[2,3-D]pyrimidine](/img/structure/B592415.png)

![(R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butan-1-amine 2,2,2-trifluoroacetate hydrate](/img/structure/B592427.png)